molecular formula C25H23NO4 B11400259 10-(4-methoxyphenethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one

10-(4-methoxyphenethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one

Cat. No.: B11400259
M. Wt: 401.5 g/mol
InChI Key: SVUNUCQOFLTSNT-UHFFFAOYSA-N
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Description

3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydro-1,11-dioxa-3-azatetra-phenone core, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling process to achieve higher yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular processes and ultimately exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE include:

Uniqueness

The uniqueness of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

10-[2-(4-methoxyphenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C25H23NO4/c1-16-23-18(13-22-20-5-3-4-6-21(20)25(27)30-24(16)22)14-26(15-29-23)12-11-17-7-9-19(28-2)10-8-17/h3-10,13H,11-12,14-15H2,1-2H3

InChI Key

SVUNUCQOFLTSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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